

5-Fluoro-2-hydroxypyridine: A Versatile Scaffold for Active Pharmaceutical Ingredients

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Compound of Interest

Compound Name: 5-Fluoro-2-hydroxypyridine

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxypyridine and its structural isomers, such as 2-amino-5-fluoropyridine, are pivotal building blocks in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring imparts unique physicochemical properties to the parent molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles of the resulting active pharmaceutical ingredients (APIs). These attributes make fluorinated pyridines highly sought-after synthons in the design and development of novel therapeutics across a range of disease areas, including inflammatory disorders and oncology.

This document provides detailed application notes on the use of **5-fluoro-2-hydroxypyridine** derivatives in the synthesis of two prominent APIs: Filgotinib, a Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases, and Osimertinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy. Detailed experimental protocols for key synthetic transformations and visualizations of the relevant biological signaling pathways are provided to facilitate further research and development.

Filgotinib (GLPG0634): A Selective JAK1 Inhibitor

Filgotinib is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling cascade of numerous pro-inflammatory cytokines.^[1] Its selectivity for JAK1 over other JAK isoforms is thought to contribute to its favorable safety profile.^[1] The synthesis of Filgotinib utilizes a fluorinated pyridine core, highlighting the importance of this building block in the development of targeted immunomodulatory agents.

Biological Activity and Mechanism of Action

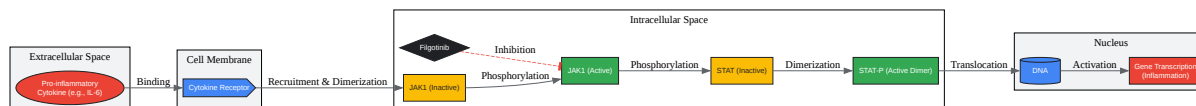
Filgotinib exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway, which is crucial for the transduction of signals from cytokine receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.^[2] Specifically, Filgotinib potently inhibits JAK1, thereby interfering with the signaling of cytokines such as IL-6, IL-2, and IFN- γ , which play critical roles in the pathogenesis of autoimmune diseases like rheumatoid arthritis.^{[3][4]}

Quantitative Data: Biological Activity of Filgotinib

Target	IC50 (nM)	Assay Type	Reference
JAK1	10	Cell-free assay	^[5]
JAK2	28	Cell-free assay	^[5]
JAK3	810	Cell-free assay	^[5]
TYK2	116	Cell-free assay	^[5]

Signaling Pathway

The JAK/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of the receptor and the activation of associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.^[2] Filgotinib's inhibition of JAK1 disrupts this cascade.



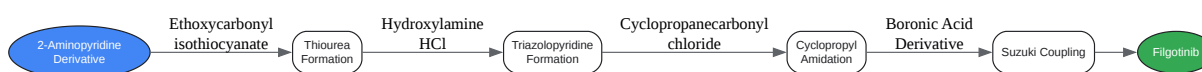
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Caption: The JAK/STAT signaling pathway and the inhibitory action of Filgotinib.

Experimental Protocols: Synthesis of Filgotinib

The synthesis of Filgotinib can be achieved from 2-aminopyridine derivatives. The following is a representative multi-step synthesis.[6][7]

Workflow for the Synthesis of Filgotinib



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Caption: General synthetic workflow for Filgotinib.

Protocol 1: Formation of the Triazolopyridine Core

- **Thiourea Formation:** To a solution of a 2-aminopyridine derivative (1.0 eq) in a suitable solvent such as ethanol, add ethoxycarbonyl isothiocyanate (1.1 eq). Stir the mixture at room temperature for 2-4 hours. The resulting thiourea is often used in the next step without further purification.[6]

- Cyclization: To the crude thiourea from the previous step, add hydroxylamine hydrochloride (2.0 eq) in a mixture of ethanol and methanol. Heat the reaction mixture to reflux for 4-6 hours.[6]
- Amidation: After cooling the reaction mixture, add triethylamine (3.0 eq) followed by the dropwise addition of cyclopropanecarbonyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The resulting triazolopyridine amide can be isolated by extraction and purified by column chromatography.[6]

Protocol 2: Suzuki-Miyaura Coupling

- Reaction Setup: In a reaction vessel, combine the triazolopyridine amide (1.0 eq), the corresponding boronic acid or boronate ester (1.2 eq), a palladium catalyst such as PdCl₂(dppf) (0.05 eq), and a base like potassium carbonate (2.0 eq).[7]
- Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1). Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
- Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield Filgotinib.

Osimertinib (AZD9291): A Third-Generation EGFR Inhibitor

Osimertinib is a potent and selective irreversible inhibitor of both EGFR-sensitizing mutations and the T790M resistance mutation, which are common in non-small cell lung cancer (NSCLC). [8] The synthesis of Osimertinib involves the use of a fluorinated aniline derivative, demonstrating the broader utility of fluorinated aromatic building blocks in modern drug discovery.

Biological Activity and Mechanism of Action

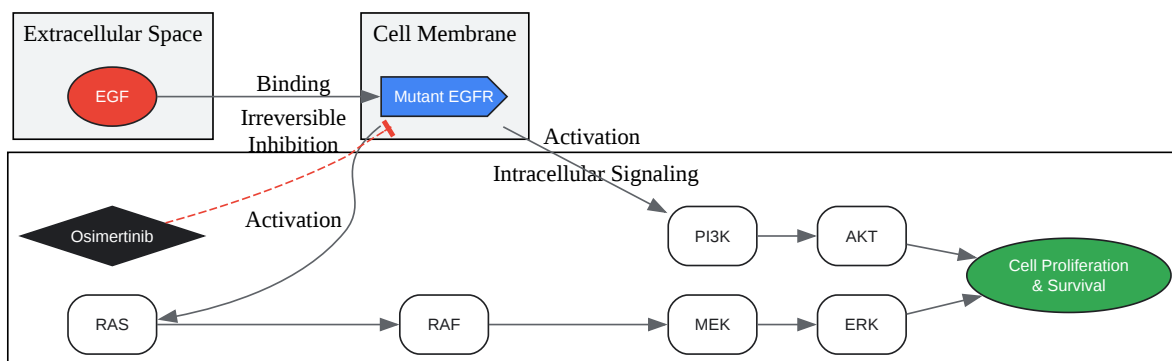
Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of the kinase.[8] This blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[5][9] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is believed to reduce off-target toxicity.[8]

Quantitative Data: Biological Activity of Osimertinib

Cell Line	EGFR Mutation	IC50 (nM) (Cell Growth)	Reference
PC-9	ex19del	17	[8]
H1975	L858R/T790M	9	[8]
A431	Wild-type	495	[8]

Signaling Pathway

The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and survival. In NSCLC, activating mutations in EGFR lead to its constitutive activation, driving tumorigenesis. Osimertinib's targeted inhibition of mutant EGFR effectively shuts down these pro-cancerous signals.



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Caption: The EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Protocols: Synthesis of Osimertinib

A key step in the synthesis of Osimertinib involves the coupling of a pyrimidine core with a fluorinated aniline derivative.^[10]

Workflow for the Synthesis of Osimertinib



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Caption: General synthetic workflow for Osimertinib.

Protocol 3: Key Coupling and Amidation Steps in Osimertinib Synthesis

- Synthesis of the Pyrimidine Core: 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole is prepared by the coupling of 2,4-dichloropyrimidine and 1-methyl-1H-indole.^[10]

- Coupling with Fluorinated Aniline: The resulting chloropyrimidine is reacted with 4-fluoro-2-methoxy-5-nitroaniline in the presence of an acid catalyst.[10]
- Nucleophilic Aromatic Substitution: The fluoro group on the aniline ring is then displaced by N,N,N'-trimethylethylenediamine.[10]
- Nitro Group Reduction: The nitro group is reduced to an amine, typically using iron powder in the presence of ammonium chloride.
- Final Amidation: The resulting aniline is reacted with acryloyl chloride in the presence of a base like triethylamine to yield Osimertinib.[11]

Conclusion

5-Fluoro-2-hydroxypyridine and its analogs are indispensable building blocks in the synthesis of complex and highly effective active pharmaceutical ingredients. The examples of Filgotinib and Osimertinib demonstrate how the introduction of a fluorinated pyridine or a related fluorinated aromatic moiety can be a key design element in achieving potent and selective inhibition of important biological targets. The provided protocols for key chemical transformations and the detailed signaling pathways offer a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics.

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